![molecular formula C23H33NO5 B1157223 16-phenoxy tetranor Prostaglandin F2α methyl amide](/img/no-structure.png)
16-phenoxy tetranor Prostaglandin F2α methyl amide
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Overview
Description
Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor PGF2α is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl amide is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
Scientific Research Applications
1. Pharmacological Effects in Early Pregnancy
16-phenoxy tetranor Prostaglandin F2α methyl amide has been studied for its effects on the human myometrium during early pregnancy. Research indicates that this prostaglandin analogue demonstrates a potency similar to or slightly more pronounced than the natural prostaglandin E2 when compared on a microgram basis (Rydnert, 1986).
2. Use in Termination of Second Trimester Pregnancy
Several studies have explored the application of this compound in the termination of second trimester pregnancies. For instance, its efficacy in combination with intra-muscular administration and laminaria for inducing abortions has been highlighted (Karim et al., 1978), (Bygdeman & Christensen, 1983).
3. Antifertility Effects
The antifertility effects of 16-phenoxy tetranor Prostaglandin F2α methyl amide and related analogs have been studied. These studies suggest a resemblance to parent PGF2α compounds in their antifertility capabilities (Nelson et al., 1979).
4. Prostanoid Receptor-Mediated Responses
Research into the functional pharmacology of human prostanoid receptors has included 16-phenoxy tetranor Prostaglandin F2α methyl amide. These studies contribute to understanding the pharmacological distinctions among various prostaglandin and prostanoid compounds (Wilson et al., 2004).
properties
Product Name |
16-phenoxy tetranor Prostaglandin F2α methyl amide |
---|---|
Molecular Formula |
C23H33NO5 |
Molecular Weight |
403.5 |
InChI |
InChI=1S/C23H33NO5/c1-24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,25-27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1 |
InChI Key |
RVIFBIOAPWHJAL-CNAXQHPCSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC=C2)[C@H](O)C1 |
synonyms |
16-phenoxy tetranor PGF2α methyl amide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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